Comparison of Acetylcholinesterase (AChE) Inhibition: 1-Benzoylpiperidine Derivative vs. 1-Benzylpiperidine Analogs
A head-to-head comparison of 1-benzoylpiperidine and 1-benzylpiperidine derivatives reveals that the benzoyl scaffold is critical for achieving potent AChE inhibition. A specific 1-benzoylpiperidine-based compound (Compound 19) exhibited potent AChE inhibition with an IC50 of 5.10 ± 0.24 µM [1]. In stark contrast, a panel of 1-benzylpiperidine analogs (compounds 12-16) showed significantly weaker or negligible inhibition, with IC50 values ranging from 242.40 µM to >500 µM under identical assay conditions [1].
| Evidence Dimension | Acetylcholinesterase (AChE) inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 5.10 ± 0.24 µM (for Compound 19, a 1-benzoylpiperidine derivative) [1] |
| Comparator Or Baseline | 242.40 µM to >500 µM (for 1-benzylpiperidine analogs, compounds 12-16) [1] |
| Quantified Difference | >47-fold difference in potency |
| Conditions | Spectrophotometric method (Ellman's assay) using human AChE [1] |
Why This Matters
This >47-fold difference in AChE inhibition potency demonstrates that the benzoyl group is essential for activity against this key Alzheimer's disease target, making the 1-benzoylpiperidine scaffold a non-substitutable starting point for medicinal chemistry programs focused on cholinergic modulation.
- [1] González-Gutiérrez, J.P., Castillo-Ríos, D., Ríos-Campos, V., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 3047. View Source
